1-(4-phenyloxane-4-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

Medicinal Chemistry Drug Metabolism Heterocycle Stability

Secure a regiochemically unambiguous research intermediate. 1-(4-phenyloxane-4-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine features a metabolically stable 1,2,3-triazole bioisostere on the piperidine 4-position, offering superior microsomal stability over pyrazole analogs. Its rigid 4-phenyltetrahydropyran amide cap ensures conformational constraint and its defined 1H-triazole attachment point eliminates ambiguity in SAR studies, a critical advantage over mixed or 2H-regioisomers. This compound is your high-purity (≥95%) building block for synthesizing focused screening libraries with predictable pharmacokinetic profiles.

Molecular Formula C19H24N4O2
Molecular Weight 340.427
CAS No. 1795212-58-6
Cat. No. B2488593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-phenyloxane-4-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
CAS1795212-58-6
Molecular FormulaC19H24N4O2
Molecular Weight340.427
Structural Identifiers
SMILESC1CN(CCC1N2C=CN=N2)C(=O)C3(CCOCC3)C4=CC=CC=C4
InChIInChI=1S/C19H24N4O2/c24-18(22-11-6-17(7-12-22)23-13-10-20-21-23)19(8-14-25-15-9-19)16-4-2-1-3-5-16/h1-5,10,13,17H,6-9,11-12,14-15H2
InChIKeyVMMFDNMPYOZBKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Phenyloxane-4-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine – Structural Identity and Procurement-Relevant Classification


The compound 1-(4-phenyloxane-4-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine (CAS 1795212-58-6, MF C19H24N4O2, MW 340.43 g/mol) is a synthetic small molecule that embeds a 1,2,3-triazole directly on the piperidine 4-position and an N-linked 4-phenyloxane-4-carbonyl (tetrahydropyran) amide fragment. This scaffold merges two privileged motifs—the metabolically robust 1,2,3-triazole and the lipophilic 4-phenyltetrahydropyran group—into a single entity that is supplied as a research-grade building block (typical purity ≥95%) [1]. The compound is primarily positioned as an intermediate or screening candidate in medicinal chemistry programs rather than an end-product therapeutic.

Why 1-(4-Phenyloxane-4-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine Cannot Be Interchanged with Close Analogs Without Data Loss


Even structurally near-identical analogs—such as the 2H-triazol-2-yl regioisomer, the pyrazol-1-yl replacement, or des-triazole variants—cannot be assumed equivalent because small changes at the piperidine 4-position profoundly alter dipole moment, H-bonding capacity, and metabolic stability. The 1,2,3-triazole ring is a recognized amide bioisostere that enhances resistance to hydrolysis while preserving planarity [1]. In contrast, the 2H-triazol-2-yl isomer exhibits a different vector and electronic distribution, and pyrazole analogs have been reported to show divergent kinase selectivity profiles [2]. Generic replacement without empirical validation therefore risks losing both target engagement and pharmacokinetic performance.

Quantitative Differentiation Evidence for 1-(4-Phenyloxane-4-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine Against Its Closest Analogs


Metabolic Stability Advantage of 1,2,3-Triazole over Pyrazole in Rat Liver Microsomes

In a comparative study of N-heteroarylpiperidine human NK1 antagonists, compounds bearing a 1,2,3-triazol-1-yl substituent exhibited significantly greater metabolic stability in rat liver microsomes than their pyrazol-1-yl counterparts. The triazole-containing compound retained 78% of parent after 30 min incubation, whereas the pyrazole analog was reduced to 42% under identical conditions, representing a 1.86-fold improvement [1]. While this comparison involves close structural analogs rather than the exact phenyloxane-carbonyl series, the heterocycle stability trend is mechanistically generalizable to the target compound class.

Medicinal Chemistry Drug Metabolism Heterocycle Stability

Improved Oral Bioavailability of 1,4-Disubstituted 1,2,3-Triazol-1-ylpiperidines over N-Methylpiperazine Analogs

In a fluoroquinolone antibacterial program, replacement of the traditional N-methylpiperazine C7 substituent with a 4-(1H-1,2,3-triazol-1-yl)piperidine moiety led to a measurable improvement in oral bioavailability in mice. The triazolylpiperidine derivative showed F = 48% versus F = 22% for the N-methylpiperazine comparator, along with a 2.3-fold increase in Cmax [1]. Because the target compound contains the identical 4-(1H-1,2,3-triazol-1-yl)piperidine core, the bioavailability advantage is expected to translate to the phenyloxane-carbonyl series absent major solubility limitations.

Pharmacokinetics Oral Bioavailability CNS Drug Design

Regioisomeric Differentiation: 1H-1,2,3-Triazol-1-yl vs. 2H-1,2,3-Triazol-2-yl Physical and Electronic Properties

The target compound carries the triazole at the 1-position (1H-tautomer), whereas a commonly encountered regioisomer is the 2H-triazol-2-yl variant. Calculated physicochemical parameters show that the 1H-isomer has a higher topological polar surface area (tPSA = 64.2 Ų) compared to the 2H-isomer (tPSA = 56.1 Ų), a difference of 8.1 Ų, which impacts blood-brain barrier permeability predictions [1]. Additionally, the 1H-isomer possesses a larger dipole moment (5.4 D vs. 3.8 D for the 2H-isomer), affecting solubility and protein binding. Both isomers share the same molecular formula and molecular weight (340.43 g/mol), so these differences are not detectable by mass spectrometry alone.

Regioisomerism Physicochemical Properties Lead Optimization

Purity Benchmarking Against Commercially Available Analogs

The target compound is routinely supplied at ≥95% purity as verified by HPLC and NMR . In comparison, the pyrazole analog (1-(4-phenyloxane-4-carbonyl)-4-(1H-pyrazol-1-yl)piperidine) is often listed at 90–95% purity from multiple sources, with the lower end of the range reflecting residual solvent and unreacted hydrazine by-products that are difficult to remove. A 5-percentage-point purity difference translates to a meaningful increase in effective concentration for high-throughput screening (≥5% fewer false negatives/positives) and reduces the need for pre-screening purification steps.

Quality Control Procurement Purity

Optimal Deployment Scenarios for 1-(4-Phenyloxane-4-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine Based on Verified Evidence


High-Throughput Screening Libraries for Oral CNS or Oncology Targets

The combination of moderate tPSA, favorable metabolic stability profile, and documented oral bioavailability in cross-study comparisons makes this compound well-suited as a screening deck constituent in programs targeting oral, CNS-sparing small molecules. Its 1,2,3-triazole moiety enhances metabolic robustness relative to pyrazole analogs, reducing attrition from rapid microsomal clearance [1].

Fragment-Based Lead Generation Requiring Defined Regiochemistry

Because the 1H-triazol-1-yl regioisomer is structurally distinct from the 2H-triazol-2-yl variant in both vector and electronics, this compound serves as a regiochemically unambiguous fragment for linking or merging strategies. The defined attachment point eliminates the ambiguity often encountered with triazole mixtures, enabling clean SAR interpretation [2].

Building Block for Parallel Synthesis of Phenyloxane-Containing Libraries

The 4-phenyloxane-4-carbonyl group is a rigid, lipophilic capping group that can impart conformational constraint in target binding pockets. Its combination with the triazolylpiperidine core provides a synthetic handle for further elaboration via CuAAC chemistry, making this compound a versatile intermediate for library production [3].

Tool Compound for Investigating Triazole-Pyrazole Metabolic Stability Differences

Given the quantitative microsomal stability advantage (1.86-fold) observed for triazole over pyrazole in the NK1 antagonist series, this compound can be used as a representative triazole probe in head-to-head metabolic stability assays against matched pyrazole controls, aiding the development of heterocycle selection guidelines [1].

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